

Preclinical Pharmacological Profile of Fesoterodine Fumarate: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Fesoterodine Fumarate	
Cat. No.:	B195124	Get Quote

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Executive Summary

Fesoterodine fumarate is a potent and competitive muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB). A key feature of fesoterodine is its nature as a prodrug, which is rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). This bioconversion bypasses the cytochrome P450 (CYP) enzyme system for its initial activation, leading to more predictable pharmacokinetics compared to its predecessor, tolterodine. 5-HMT is a non-selective antagonist of all five muscarinic receptor subtypes (M1-M5), with its therapeutic effect in OAB primarily attributed to the blockade of M2 and M3 receptors in the urinary bladder detrusor muscle. This antagonism leads to muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of micturition. Preclinical studies in various animal models have demonstrated the efficacy of fesoterodine in improving urodynamic parameters, and pharmacokinetic profiling has characterized its absorption, distribution, metabolism, and excretion in detail. This guide provides a comprehensive overview of the preclinical pharmacological profile of fesoterodine fumarate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and metabolic pathways.

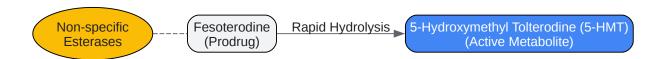


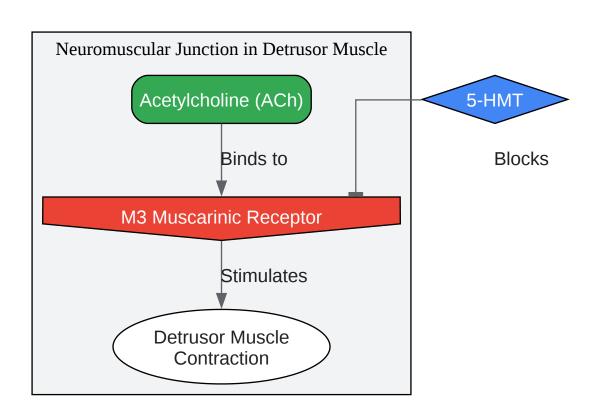
Mechanism of Action

Fesoterodine itself possesses weak affinity for muscarinic receptors. Its pharmacological activity is almost entirely dependent on its rapid conversion to 5-HMT.

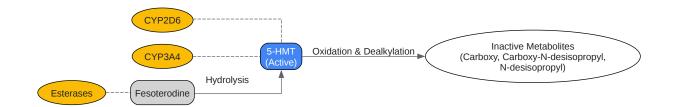
Prodrug Activation

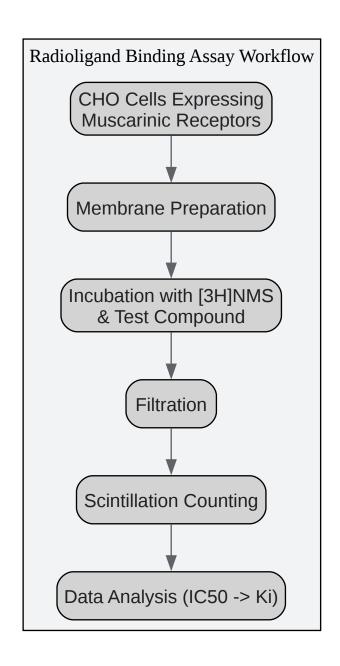
Following oral administration, fesoterodine undergoes rapid and extensive hydrolysis by ubiquitous, non-specific esterases in the gastrointestinal tract, blood, and other tissues. This process cleaves the isobutyryl ester group, yielding the active metabolite, 5-HMT.











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